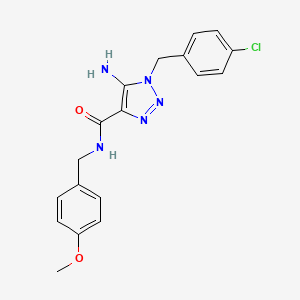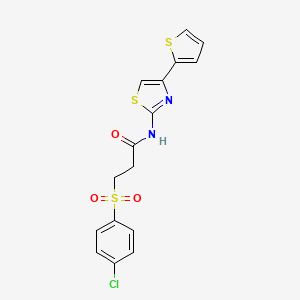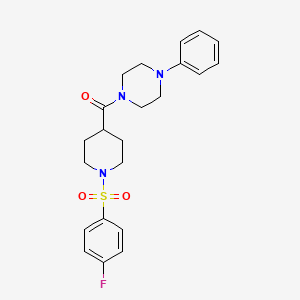
2-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2,2-difluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2,2-difluoroacetamide is a compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DCAF and belongs to the class of oxadiazole derivatives. The compound has shown promising results in various scientific studies and has been found to have potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of 2-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2,2-difluoroacetamide is not yet fully understood. However, it has been suggested that the compound works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2,2-difluoroacetamide has significant biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been found to reduce fever and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 2-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2,2-difluoroacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, the compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, the compound has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 2-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2,2-difluoroacetamide. One potential direction is to study the compound's potential applications in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Another potential direction is to investigate the compound's potential as an anticancer agent. Additionally, further research is needed to fully understand the compound's mechanism of action and its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2,2-difluoroacetamide involves the reaction of 3-chlorobenzonitrile with ethyl-2,2-difluoro-2-oxoacetate in the presence of sodium hydride. The resulting product is further treated with hydroxylamine hydrochloride to obtain the final product.
Applications De Recherche Scientifique
The compound 2-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2,2-difluoroacetamide has been found to have potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. The compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2,2-difluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF2N2O2/c15-11-3-1-2-10(8-11)14(16,17)12(20)19-13(9-18)4-6-21-7-5-13/h1-3,8H,4-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXGRILSHOZKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C(C2=CC(=CC=C2)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(4-cyanooxan-4-yl)-2,2-difluoroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]oxy}benzoate](/img/structure/B2541218.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2541219.png)

![3-(4-ethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541223.png)


![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2541230.png)


![1-(2-Chlorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2541236.png)

amine hydrochloride](/img/structure/B2541238.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541239.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-fluorobenzamide](/img/structure/B2541240.png)